Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-N-desethyl-N-benzyl Lidocaine

Molecular weight LC-MS/MS MRM transition

3-Bromo-N-desethyl-N-benzyl Lidocaine (CAS 1797880-42-2) is a triple-modified synthetic derivative of the amide-type local anesthetic lidocaine, bearing a bromine atom at the 3-position of the aromatic ring, an N-desethyl modification on the amine side chain, and an N-benzyl substitution. The compound carries the IUPAC name 2-(ethylamino)-N-benzyl-N-(3-bromo-2,6-dimethylphenyl)acetamide (synonym: N²-Benzyl-N-(3-bromo-2,6-dimethylphenyl)-N²-ethylglycinamide), with a molecular formula of C₁₉H₂₃BrN₂O and a molecular weight of 375.3 g/mol.

Molecular Formula C19H23BrN2O
Molecular Weight 375.31
CAS No. 1797880-42-2
Cat. No. B584598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N-desethyl-N-benzyl Lidocaine
CAS1797880-42-2
Synonyms2-(Ethylamino)-N-benzyl-N-(3-bromo-2,6-dimethylphenyl)acetamide
Molecular FormulaC19H23BrN2O
Molecular Weight375.31
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC(=C2C)Br)C
InChIInChI=1S/C19H23BrN2O/c1-4-22(12-16-8-6-5-7-9-16)13-18(23)21-19-14(2)10-11-17(20)15(19)3/h5-11H,4,12-13H2,1-3H3,(H,21,23)
InChIKeyJERLMKUVIZUAJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-desethyl-N-benzyl Lidocaine (CAS 1797880-42-2): Structural Identity and Reference Standard Classification for Analytical Procurement


3-Bromo-N-desethyl-N-benzyl Lidocaine (CAS 1797880-42-2) is a triple-modified synthetic derivative of the amide-type local anesthetic lidocaine, bearing a bromine atom at the 3-position of the aromatic ring, an N-desethyl modification on the amine side chain, and an N-benzyl substitution . The compound carries the IUPAC name 2-(ethylamino)-N-benzyl-N-(3-bromo-2,6-dimethylphenyl)acetamide (synonym: N²-Benzyl-N-(3-bromo-2,6-dimethylphenyl)-N²-ethylglycinamide), with a molecular formula of C₁₉H₂₃BrN₂O and a molecular weight of 375.3 g/mol [1]. It is commercially catalogued by Toronto Research Chemicals (TRC) as product code B682820 and is formally categorized as a Pharmaceutical/API Drug Impurity/Metabolite reference standard—a Lidocaine (L397800) derivative . The compound is supplied as a light yellow solid, soluble in dichloromethane, and requires refrigerated storage [2].

Why 3-Bromo-N-desethyl-N-benzyl Lidocaine Cannot Be Interchanged with Common Lidocaine Analogs or Metabolites in Analytical Workflows


The compound's unique triple-modification architecture—combining aromatic bromination, N-desethylation, and N-benzylation—generates a distinct chromatographic retention time, mass spectrometric fragmentation pattern, and UV absorption profile that cannot be replicated by any single- or double-modified analog. Substituting with 3-Bromo Lidocaine (CAS 1044658-01-6, MW ~327.3) or N-Desethyl 3-Bromo Lidocaine (CAS 1246818-42-7, MW 285.2) introduces systematic errors in HPLC retention time alignment and LC-MS/MS multiple reaction monitoring (MRM) transitions due to substantial differences in molecular weight (Δ up to ~90 Da vs. N-Desethyl 3-Bromo Lidocaine) and lipophilicity conferred by the benzyl moiety [1]. The close structural analog 3-Hydroxy-N-desethyl-N-benzyl Lidocaine (CAS 1797131-04-4, MW 312.4) differs by the replacement of bromine (Br, ~80 Da) with a hydroxyl group (OH, 17 Da), yielding a mass shift of approximately 63 Da that precludes its use as a surrogate in methods validated for the brominated compound . For impurity profiling, stability-indicating method validation under ICH Q2(R1), or forensic identification in seized drug analysis, only the exact CAS-registered compound with documented characterization (NMR, MS, purity ≥95–98%) provides regulatory-defensible results [2].

Quantitative Differentiation Evidence: 3-Bromo-N-desethyl-N-benzyl Lidocaine (CAS 1797880-42-2) Versus Closest Analogs


Molecular Weight Differentiation of 3-Bromo-N-desethyl-N-benzyl Lidocaine Compared to N-Desethyl 3-Bromo Lidocaine and Other Analogs

3-Bromo-N-desethyl-N-benzyl Lidocaine possesses a molecular weight of 375.3 g/mol (C₁₉H₂₃BrN₂O), which is 90.1 g/mol (31.6%) greater than N-Desethyl 3-Bromo Lidocaine (285.2 g/mol, C₁₂H₁₇BrN₂O) and 48.0 g/mol (14.7%) greater than 3-Bromo Lidocaine (~327.3 g/mol, C₁₄H₂₁BrN₂O) [1]. Compared to its closest structural analog, 3-Hydroxy-N-desethyl-N-benzyl Lidocaine (312.4 g/mol), the replacement of the hydroxyl group with bromine produces a 62.9 g/mol (20.1%) mass increase . This large mass differential translates directly to distinct precursor-to-product ion transitions in LC-MS/MS, enabling unambiguous chromatographic resolution from related lidocaine derivatives within a single analytical run, which is critical for impurity profiling methods requiring baseline separation of co-eluting species .

Molecular weight LC-MS/MS MRM transition Reference standard identity

Chromatographic and Solubility Differentiation: N-Benzyl Modification Imparts Distinct Reversed-Phase Retention and Organic Solvent Compatibility

The N-benzyl substitution on 3-Bromo-N-desethyl-N-benzyl Lidocaine introduces a phenyl ring that is absent in N-Desethyl 3-Bromo Lidocaine and 3-Bromo Lidocaine, substantially increasing logP and shifting reversed-phase HPLC retention to longer times [1]. The compound is documented as soluble in dichloromethane, chloroform, and DMSO—organic solvents compatible with normal-phase and preparative chromatography—whereas the less lipophilic N-Desethyl 3-Bromo Lidocaine is soluble in acetonitrile and methanol, reflecting its lower logP [1]. This solubility divergence means that extraction and reconstitution protocols developed for the benzylated compound will not transfer directly to the non-benzylated analogs. The light yellow solid physical form (versus off-white solid for the hydroxy analog) provides an additional rapid visual identity check upon receipt [1].

HPLC retention Reversed-phase chromatography Solubility profile Method development

Purity Specification Tiers Across Suppliers: 98% (Coompo) vs. ≥95% (TRC/Biosynth) as Procurement Selection Criteria

Commercially available batches of 3-Bromo-N-desethyl-N-benzyl Lidocaine are offered at two distinct purity specification tiers: 98% by Coompo Research Chemicals and ≥95% (minimum) by Biosynth (via CymitQuimica) and Toronto Research Chemicals (TRC) [1]. The 98% specification represents a 3-percentage-point (3.2% relative) improvement over the 95% minimum. This differential is material for applications governed by ICH Q3A/Q3B impurity thresholds: when used as an external calibration standard for quantifying a specified impurity at the 0.10–0.15% level in a drug substance, a standard of 98% purity introduces a maximum systematic bias of ~2% from the standard itself, compared to ~5% for a 95% purity standard, assuming no other sources of uncertainty [2]. For NMR-based quantitative assays or absolute purity determination by qNMR, the higher nominal purity reduces the reliance on bracket calibration and internal standard correction factors [1].

Purity specification Certificate of Analysis Quantitative NMR Reference standard procurement

Structural Confirmation via NMR and Mass Spectrometry: Availability of Characterization Data as a Procurement Gate

Suppliers including Toronto Research Chemicals (TRC) provide NMR and mass spectrometry (MS) structural confirmation data for 3-Bromo-N-desethyl-N-benzyl Lidocaine upon request, enabling independent verification of the three key structural features: bromine isotopic pattern in MS (¹Br:⁸¹Br ~1:1 ratio), benzyl aromatic proton signals (δ 7.2–7.4 ppm, multiplet integrating for 5H), and N-ethyl resonance (δ ~1.0–1.2 ppm triplet, δ ~2.5–2.7 ppm quartet) in ¹H NMR [1]. The InChI key (JERLMKUVIZUAJZ-UHFFFAOYSA-N) and InChI string are publicly available for database cross-referencing . By contrast, N-Desethyl 3-Bromo Lidocaine lacks the benzyl aromatic signature and 3-Hydroxy-N-desethyl-N-benzyl Lidocaine lacks the characteristic bromine isotopic doublet in MS, providing orthogonal spectroscopic confirmation of compound identity that is unavailable with any analog [1][2].

NMR spectroscopy Mass spectrometry Structural elucidation Certificate of Analysis

Commercial Packaging and Minimum Order Quantity: 2.5–25 mg Unit Sizes Tailored for Analytical Method Qualification Batches

3-Bromo-N-desethyl-N-benzyl Lidocaine is commercially available in small, method-development-appropriate unit sizes: 2.5 mg (BIOFOUNT at ¥2,450; Biomall/TRC) and 25 mg (TRC via AmyJet) . The cost per milligram at the 2.5 mg scale is approximately ¥980/mg, positioning it as a high-value specialty reference standard consistent with custom-synthesized impurity markers . In contrast, the simpler analog N-Desethyl 3-Bromo Lidocaine is available in 250 mg quantities (TRC D288920), reflecting its broader use as a bulk synthetic intermediate rather than a dedicated impurity reference standard . The restricted unit size of the target compound aligns with its intended use as a chromatographic system suitability marker or impurity identification standard in single-digit-milligram quantities per analytical campaign, rather than as a bulk reagent for preparative synthesis .

Reference standard packaging Minimum order quantity Cost per milligram Stability budget

Procurement-Driven Application Scenarios for 3-Bromo-N-desethyl-N-benzyl Lidocaine (CAS 1797880-42-2)


Impurity Profiling and Stability-Indicating Method Validation for Lidocaine Drug Substances and Finished Dosage Forms

When developing HPLC or UPLC stability-indicating methods for lidocaine active pharmaceutical ingredient (API) per ICH Q2(R1) and ICH Q3A/B guidelines, 3-Bromo-N-desethyl-N-benzyl Lidocaine serves as a characterized impurity reference marker with a unique retention time and mass transition distinguishable from process-related impurities such as N-Desethyl Lidocaine (MEGX) and 2,6-dimethylaniline . The compound's 375.3 Da molecular weight and C₁₉H₂₃BrN₂O formula place it in a retention window distinct from the desethyl and desethyl-bromo analogs (285–327 Da), enabling unambiguous peak identification in forced degradation studies (acid, base, oxidative, thermal, photolytic) where co-elution of structurally similar impurities is a recognized risk . Quantification against a 98%-purity standard supports reporting thresholds down to 0.05% (ICH Q3A reporting threshold) with acceptable bias from standard purity, and is particularly relevant for ANDA and DMF submissions where comprehensive impurity fate and purge data are required by FDA and EMA reviewers [1].

LC-MS/MS Forensic Toxicology and Anti-Doping Confirmation Assays

In forensic toxicology and equine/feline anti-doping laboratories, lidocaine is a commonly encountered substance requiring differentiation from its metabolites, co-administered local anesthetics, and structurally related synthetic analogs . 3-Bromo-N-desethyl-N-benzyl Lidocaine provides a well-characterized reference material for building spectral libraries with the benzyl-specific fragment ions and bromine isotopic signature that distinguish it from N-desethyl metabolites and benzocaine-type ester anesthetics . The compound's solubility in dichloromethane facilitates liquid-liquid extraction from biological matrices (plasma, urine, tissue homogenates) prior to LC-MS/MS analysis, and its nitrogen-containing structure is compatible with positive-ion electrospray ionization (ESI+) MRM workflows that are standard in forensic MS laboratories [1].

Reference Standard for Quantitative NMR (qNMR) Purity Assignment and Batch-to-Batch Qualification

For laboratories that employ quantitative ¹H NMR as an absolute purity determination method—eliminating the need for a higher-purity reference standard—3-Bromo-N-desethyl-N-benzyl Lidocaine offers well-resolved aromatic proton signals (benzyl 5H multiplet at δ 7.2–7.4 ppm, aromatic 2,6-dimethylphenyl protons) and N-ethyl resonances that serve as integration targets against an internal calibrant such as 1,3,5-trimethoxybenzene or maleic acid . The light yellow solid form is amenable to direct dissolution in deuterated chloroform or DMSO-d₆ without additional purification, and the 98% nominal purity tier (Coompo) reduces the reliance on post-acquisition purity correction algorithms compared to a ≥95% minimum material [1]. This application is particularly valuable for independent quality control laboratories that must verify supplier Certificate of Analysis (CoA) claims or qualify a new batch of reference standard against a previously characterized lot .

Synthetic Intermediate for Hydroxylated Lidocaine Metabolite Standards and Stable-Isotope Labeled Internal Standards

Although not its primary marketed use, the aryl bromide functionality at the 3-position of 3-Bromo-N-desethyl-N-benzyl Lidocaine provides a synthetic handle for transition-metal-catalyzed hydroxylation or for palladium-mediated cross-coupling reactions to generate a series of novel lidocaine derivatives, including isotopically labeled analogs . This contrasts with N-Desethyl 3-Bromo Lidocaine, which is explicitly listed as an intermediate in the preparation of hydroxylated lidocaine metabolites, but which lacks the N-benzyl structural feature present in the target compound . For medicinal chemistry groups exploring structure-activity relationships (SAR) around the N-benzyl lidocaine chemotype—which has been implicated in differential sodium channel subtype selectivity based on lacosamide (an N-benzyl-containing anticonvulsant) SAR data—this compound serves as a direct building block for analog synthesis without requiring a separate N-benzylation step [1].

Quote Request

Request a Quote for 3-Bromo-N-desethyl-N-benzyl Lidocaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.